
10-Hydroxyamitriptyline
Descripción general
Descripción
10-Hydroxyamitriptyline, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Properties and Metabolism
10-Hydroxyamitriptyline is primarily formed through the hydroxylation of amitriptyline, predominantly mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. This metabolite exhibits pharmacological activity similar to that of its parent compound, influencing serotonin and norepinephrine transporters. The metabolic pathways are crucial for understanding the pharmacokinetics and therapeutic efficacy of amitriptyline.
Table 1: Metabolic Pathways of Amitriptyline
Metabolite | Formation Pathway | Enzyme Involved |
---|---|---|
Amitriptyline | Parent compound | - |
Nortriptyline | N-demethylation | CYP2C19 |
This compound | Hydroxylation | CYP2D6, CYP3A4 |
Desmethylnortriptyline | N-demethylation | CYP2C19 |
Therapeutic Applications
The therapeutic applications of this compound are closely tied to its parent compound, amitriptyline. Amitriptyline is widely used for treating major depressive disorder, anxiety disorders, neuropathic pain, and migraines. The role of this compound as a metabolite may enhance the understanding of individual responses to treatment based on genetic variations in metabolic enzymes.
Case Study: Therapeutic Drug Monitoring
A study developed a high-performance liquid chromatography (HPLC) method for simultaneous determination of amitriptyline and its metabolites, including this compound in human plasma samples. The method demonstrated precision with relative standard deviations below 12.1%, indicating its suitability for therapeutic drug monitoring (TDM) in patients undergoing treatment with amitriptyline. This approach allows clinicians to tailor dosages based on individual metabolic profiles, particularly focusing on the activity of CYP2C19 and CYP2D6 enzymes .
Analytical Methods for Detection
Various analytical techniques have been employed to detect and quantify this compound in biological samples:
- High-Performance Liquid Chromatography (HPLC) : A sensitive HPLC-DAD method was validated for the determination of this compound alongside other metabolites in plasma samples .
- Gas Chromatography-Mass Spectrometry (GC-MS) : A GC-MS method has been developed to measure this compound levels accurately, providing insights into its pharmacokinetics .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method is increasingly utilized due to its high sensitivity and specificity for detecting low concentrations of metabolites in complex biological matrices .
Table 2: Comparison of Analytical Methods
Method | Sensitivity | Specificity | Application |
---|---|---|---|
High-Performance Liquid Chromatography (HPLC) | Moderate | High | Therapeutic drug monitoring |
Gas Chromatography-Mass Spectrometry (GC-MS) | High | Very High | Pharmacokinetic studies |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Very High | Very High | Clinical diagnostics |
Future Directions in Research
Research into this compound is expanding beyond traditional therapeutic applications. Future investigations may focus on:
- Pharmacogenomics : Understanding how genetic variations affect the metabolism of amitriptyline and its metabolites can lead to personalized medicine approaches.
- Comparative Effectiveness Research : Evaluating the efficacy of this compound compared to other antidepressants or pain management therapies.
- Novel Formulations : Exploring new drug delivery systems that could enhance the bioavailability and therapeutic effects of this metabolite.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 10-Hydroxyamitriptyline in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is a standard method, as demonstrated in clinical studies measuring plasma concentrations of this compound and its isomers . Validation should follow guidelines from pharmacopeial standards (e.g., ICH Q2(R1)), including parameters like linearity (1–100 ng/mL), precision (RSD <15%), and recovery rates (>80%). For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) is preferred, using deuterated internal standards (e.g., this compound-D4) to minimize matrix effects .
Q. How should researchers design a pharmacokinetic (PK) study for this compound in human subjects?
- Methodological Answer :
- Participant Selection : Include genetically diverse cohorts to account for CYP2D6/CYP2C19 polymorphisms affecting metabolism. Sample size calculations (e.g., G*Power) should ensure statistical power >80% .
- Sampling Protocol : Collect serial blood samples over 24–48 hours post-dose, with standardized storage (-80°C) to prevent metabolite degradation .
- Control Groups : Stratify participants by CYP genotype (e.g., poor vs. extensive metabolizers) to assess inter-individual variability .
Q. What are the key considerations for validating a bioanalytical method for this compound?
- Methodological Answer :
- Specificity : Test for interference from structurally similar metabolites (e.g., nortriptyline) using chromatographic resolution (R >1.5) .
- Stability : Conduct freeze-thaw (3 cycles), short-term (24h at 25°C), and long-term (-80°C for 6 months) stability tests .
- Matrix Effects : Evaluate ion suppression/enhancement in plasma/urine via post-column infusion studies .
Advanced Research Questions
Q. How can researchers investigate enantioselective metabolism of this compound?
- Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate E- and Z-isomers. Couple with tandem mass spectrometry (MS/MS) for quantification. Validate enantiomer-specific pharmacokinetic models in vitro using human liver microsomes (HLMs) and recombinant CYP isoforms .
Q. What experimental strategies address discrepancies in reported pharmacokinetic parameters across studies?
- Methodological Answer :
- Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous cohorts, adjusting for covariates (e.g., age, CYP genotype) .
- In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) software (e.g., Simcyp) to simulate metabolite exposure under varying metabolic phenotypes .
Q. How do drug-drug interactions (DDIs) influence this compound exposure?
- Methodological Answer :
- In Vitro Assays : Incubate this compound with HLMs and CYP inhibitors (e.g., quinidine for CYP2D6) to identify metabolic pathways.
- Clinical Studies : Conduct crossover trials with co-administered drugs (e.g., SSRIs) and measure AUC changes via non-compartmental analysis .
Q. What methodologies are used to study the neuropharmacological effects of this compound?
- Methodological Answer :
- In Vivo Models : Employ forced swim tests (FST) or tail suspension tests (TST) in rodents, comparing this compound to parent drug amitriptyline.
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-imipramine) to assess affinity for serotonin/norepinephrine transporters .
Q. How can researchers evaluate the role of this compound in treatment-resistant depression?
- Methodological Answer : Design randomized controlled trials (RCTs) with adjunctive this compound in non-responders to amitriptyline. Use Montgomery-Åsberg Depression Rating Scale (MADRS) scores and therapeutic drug monitoring (TDM) to correlate plasma levels with efficacy .
Q. Methodological and Ethical Considerations
Q. How to ensure compliance with regulatory guidelines when studying this compound?
- Methodological Answer : Align with FDA/EMA guidelines for metabolite studies, including:
- Bioanalytical Validation : Adhere to FDA Guidance for Industry on Bioanalytical Method Validation (2018).
- Preclinical Safety : Conduct genotoxicity (Ames test) and cardiotoxicity (hERG assay) screening .
Q. What ethical protocols are critical for human studies involving this compound?
- Methodological Answer :
- Informed Consent : Disclose risks of genetic testing (CYP profiling) and potential side effects (e.g., QT prolongation).
- Data Anonymization : Use coded identifiers for participant data, compliant with GDPR/HIPAA .
Q. Tables for Reference
Table 1 : Key CYP Enzymes in this compound Metabolism
CYP Isoform | Role | Inhibitors | Genetic Variants |
---|---|---|---|
CYP2D6 | Primary oxidation | Quinidine, fluoxetine | *3, *4, *5 (poor metabolizers) |
CYP2C19 | Secondary pathway | Omeprazole, citalopram | *2, *3 (loss-of-function) |
Table 2 : Analytical Parameters for LC-MS/MS Quantification
Parameter | Value |
---|---|
LLOQ | 0.5 ng/mL |
Linearity | R² >0.99 |
Intra-day Precision | RSD <10% |
Propiedades
IUPAC Name |
2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWBJXOKAFHZAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873785 | |
Record name | 10-Hydroxyamitriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159-82-6 | |
Record name | 10-Hydroxyamitriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.